

Structure-Activity Relationship of 8-Azapiro[4.5]decane Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 8-Azapiro[4.5]decane hydrochloride

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The 8-azapiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of ligands targeting a variety of receptors, particularly within the central nervous system. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-azapiro[4.5]decane analogs, focusing on their interactions with sigma-1 ($\sigma 1$), dopamine D3, and serotonin 1A (5-HT1A) receptors. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key binding assays.

Comparative Analysis of Binding Affinities

The affinity of 8-azapiro[4.5]decane analogs for their target receptors is highly dependent on the nature and position of substituents on the spirocyclic core and the appended pharmacophores. The following tables summarize the quantitative binding data for various analogs against the $\sigma 1$, dopamine D3, and 5-HT1A receptors.

Sigma-1 ($\sigma 1$) Receptor Ligands

The $\sigma 1$ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is a target for the development of therapeutics for neurodegenerative diseases

and cancer.[1][2] 8-Azaspiro[4.5]decane derivatives have emerged as potent $\sigma 1$ receptor ligands.

Table 1: SAR of 8-Azaspiro[4.5]decane Analogs for the Sigma-1 Receptor

Compound	R1	R2	Ki (nM) for $\sigma 1$	Selectivity over $\sigma 2$ (fold)	Reference
1a	-OCH2CH2F	H	5.4 ± 0.4	30	[3]
1b	-OCH3	H	12.1	2	[4]
1c	-F	H	0.47	44	[4]
1d	-Cl	H	0.89	25	[4]
1e	-Br	H	1.1	15	[4]

Caption: Structure of 1-oxa-8-azaspiro[4.5]decane analogs and their binding affinities for the $\sigma 1$ receptor.

The data in Table 1 highlights key SAR trends for $\sigma 1$ receptor binding. The substitution pattern on the benzyl group attached to the nitrogen of the azaspirodecane core significantly influences affinity and selectivity. For instance, a fluoroethoxy group at the para position (Compound 1a) results in high affinity.[3] Halogen substitutions on the phenyl ring also yield potent ligands, with fluorine (Compound 1c) providing the highest affinity and excellent selectivity over the $\sigma 2$ receptor.[4]

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and substance abuse.[5] Several 8-azaspiro[4.5]decane derivatives have been investigated as potent and selective D3 receptor antagonists.

Table 2: SAR of Arylated Diazaspiro[4.5]decane Analogs for the Dopamine D3 Receptor

Compound	Aryl Group	Linker	K _i (nM) for D3	Selectivity over D2 (fold)	Reference
2a	Phenyl	-(CH ₂) ₄ -	25.6	264	[6]
2b	2-Methoxyphenyl	-(CH ₂) ₄ -	15.2	>900	[5][6]
2c	4-Chlorophenyl	-(CH ₂) ₄ -	12.0	905	[6]

Caption: Structure of arylated diazaspiro[4.5]decane analogs and their binding affinities for the D3 receptor.

As shown in Table 2, modifications to the arylpiperazine moiety have a profound impact on D3 receptor affinity and selectivity. The introduction of a methoxy group at the 2-position of the phenyl ring (Compound 2b) or a chloro group at the 4-position (Compound 2c) leads to a significant increase in both affinity and selectivity over the closely related D2 receptor.[5][6]

Serotonin 1A (5-HT1A) Receptor Ligands

The 5-HT1A receptor is implicated in the pathophysiology of anxiety and depression, making it a key target for anxiolytics and antidepressants.[7] Analogs of the clinically used anxiolytic buspirone, which features an 8-azaspiro[4.5]decane-7,9-dione moiety, have been extensively studied.

Table 3: SAR of 8-Azaspiro[4.5]decane-7,9-dione Analogs for the 5-HT1A Receptor

Compound	Linker Length (n)	Arylpiperazine Moiety	Ki (nM) for 5-HT1A	Reference
Buspirone	4	2- Pyrimidinylpiperazine	15.5	[8]
3a	2	2- Methoxyphenylpiperazine	2.7	[9]
3b	2	2- Pyrimidinylpiperazine	5.1	[9]
3c	2	2- Chlorophenylpiperazine	4.3	[9]
3d	4	1,2,3,4- Tetrahydroisoquinoline	equipotent to buspirone	[8]

Caption: Structure of 8-azaspiro[4.5]decane-7,9-dione analogs and their binding affinities for the 5-HT1A receptor.

The length of the alkyl linker between the spirocyclic core and the arylpiperazine moiety is a critical determinant of 5-HT1A receptor affinity. As indicated in Table 3, analogs with a shorter ethylene linker (n=2) generally exhibit higher affinity than buspirone, which has a butyl linker (n=4).^[9] Furthermore, replacement of the pyrimidinylpiperazine group of buspirone with a 1,2,3,4-tetrahydroisoquinoline moiety (Compound 3d) results in a ligand with a similar activity profile, suggesting that the terminal bulky cycloimide and the basic nitrogen are key for receptor interaction.^[8]

Experimental Protocols

The following are detailed methodologies for the key radioligand binding assays used to determine the binding affinities presented in the tables above.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from studies investigating the binding of novel ligands to the $\sigma 1$ receptor.[\[10\]](#)

Materials:

- Membrane Preparation: Guinea pig brain membranes or cell lines expressing the $\sigma 1$ receptor.
- Radioligand: $[^3\text{H}]$ -(+)-pentazocine (a selective $\sigma 1$ receptor ligand).
- Non-specific Binding Control: Haloperidol (10 μM).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

Procedure:

- Thaw the membrane preparation on ice.
- In a 96-well plate, add 50 μL of assay buffer, 50 μL of the test compound at various concentrations, and 50 μL of $[^3\text{H}]$ -(+)-pentazocine (final concentration \sim 1-2 nM).
- For determining non-specific binding, replace the test compound with 10 μM haloperidol. For total binding, add assay buffer instead of the test compound.
- Initiate the binding reaction by adding 100 μL of the membrane preparation (containing 100-200 μg of protein).
- Incubate the plate at 37°C for 120 minutes.
- Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

- Wash the filters three times with 200 μ L of ice-cold wash buffer.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.

Dopamine D3 Receptor Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies reported for D3 receptor binding assays.[\[11\]](#)[\[12\]](#)

Materials:

- Membrane Preparation: CHO-K1 or HEK-293 cells stably expressing the human dopamine D3 receptor.
- Radioligand: [³H]-Spiperone or [³H]-methylspiperone.
- Non-specific Binding Control: 10 μ M (+)-butaclamol or 1 μ M haloperidol.[\[11\]](#)
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters (GF/C) pre-soaked in 0.3% PEI.

Procedure:

- Prepare cell membranes by homogenization and centrifugation.
- In a 96-well plate, add 50 μ L of various concentrations of the test compound, 50 μ L of [³H]-spiperone (final concentration ~0.5 nM), and 150 μ L of the membrane suspension (20-40 μ g

of protein).

- For non-specific binding, add 10 μ M (+)-butaclamol. For total binding, add assay buffer.
- Incubate at 25°C for 60-120 minutes.[\[11\]](#)
- Harvest the samples by filtration through the PEI-soaked glass fiber filters.
- Wash the filters four times with ice-cold wash buffer.
- Measure the radioactivity of the filters by liquid scintillation counting.
- Analyze the data to determine IC₅₀ and Ki values as described for the σ 1 receptor assay.

5-HT_{1A} Receptor Radioligand Binding Assay

This protocol is based on standard procedures for 5-HT_{1A} receptor binding.[\[13\]](#)[\[14\]](#)

Materials:

- Membrane Preparation: Rat hippocampal membranes or cells expressing the human 5-HT_{1A} receptor.
- Radioligand: [³H]-8-OH-DPAT.
- Non-specific Binding Control: 10 μ M serotonin (5-HT).
- Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters (GF/B) pre-soaked in 0.1% PEI.

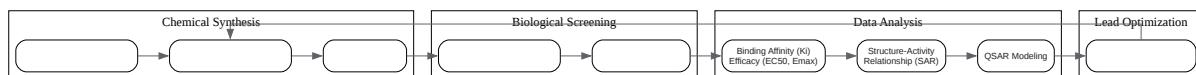
Procedure:

- Prepare the membrane homogenate from the desired tissue or cells.

- In a final volume of 250 μ L, incubate the membrane preparation (50-100 μ g protein) with [3 H]-8-OH-DPAT (final concentration ~1 nM) and various concentrations of the test compounds.
- Define non-specific binding in the presence of 10 μ M 5-HT.
- Incubate the mixture at 37°C for 30 minutes.
- Terminate the incubation by rapid filtration over PEI-soaked glass fiber filters.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Determine the filter-bound radioactivity by liquid scintillation spectrometry.
- Calculate IC₅₀ and Ki values using appropriate software.

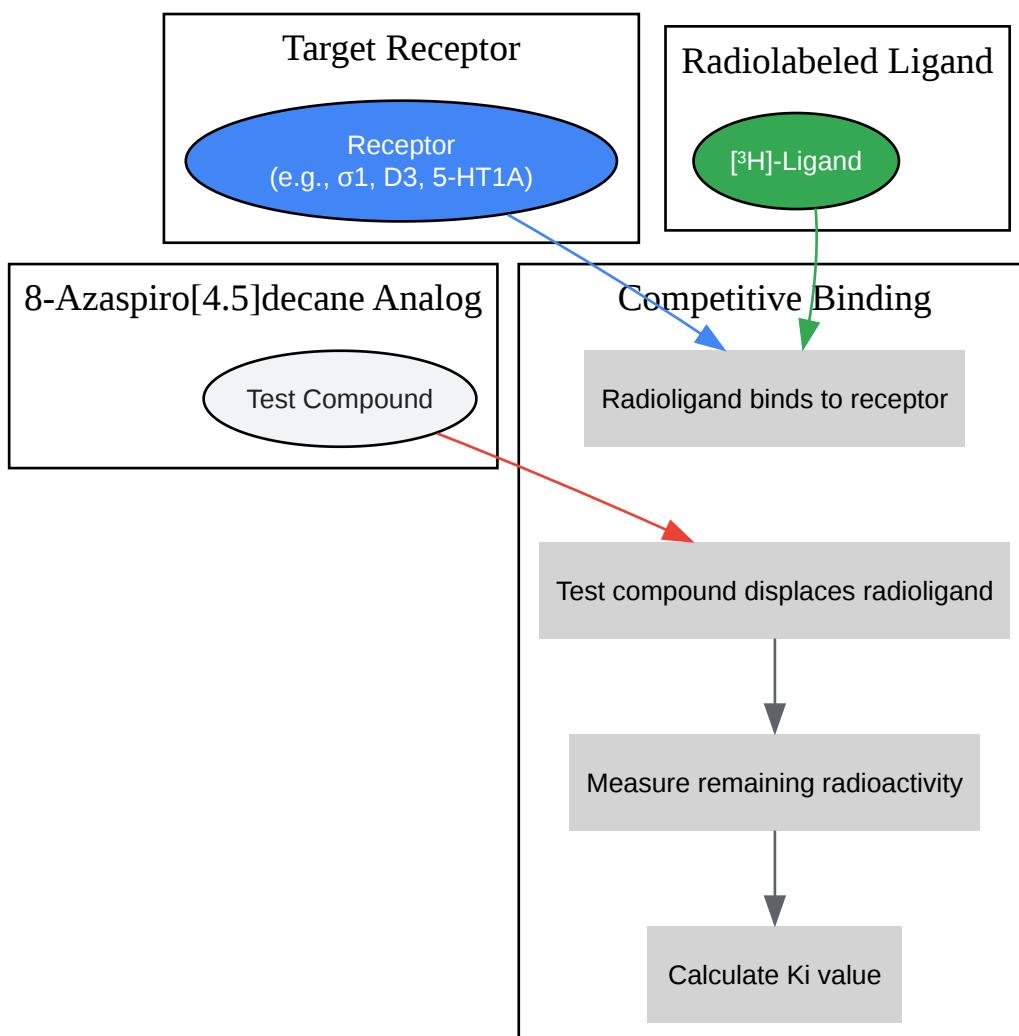
Visualizations

The following diagrams illustrate key concepts related to the SAR of 8-azaspiro[4.5]decane analogs.

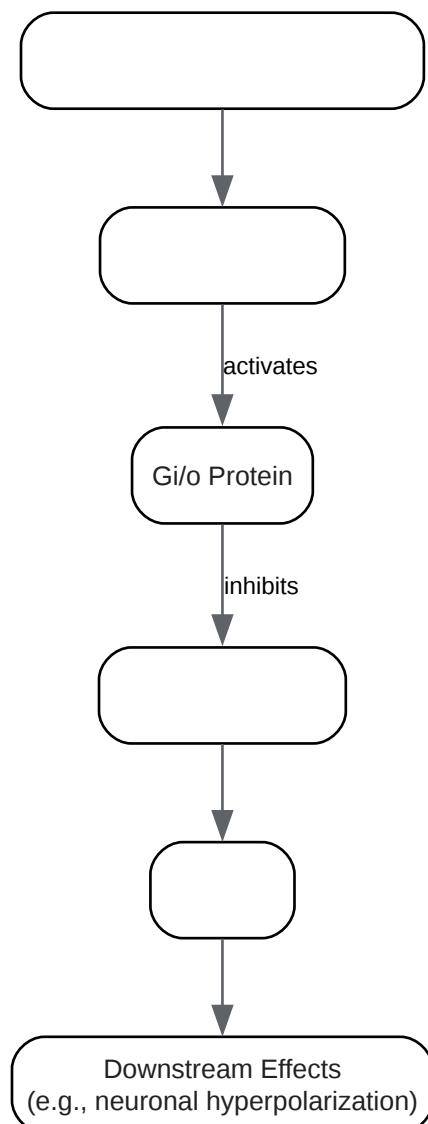


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A typical workflow for SAR studies of 8-azaspiro[4.5]decane analogs.



The principle of competitive radioligand binding assays used in SAR studies.



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A simplified signaling pathway for the 5-HT1A receptor activated by an agonist.

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